1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine
Description
1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine is a piperazine derivative featuring a 2-methylpiperazine core substituted with a 2,4-difluorophenylmethyl group at the 1-position. This compound is structurally characterized by the presence of two fluorine atoms on the phenyl ring, which enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs . Piperazine derivatives are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial activity, and receptor modulation . The 2,4-difluorophenyl group is notable for its electron-withdrawing effects, which can influence binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJANSCODQWKDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methylpiperazine: Foundation for Derivative Preparation
The 2-methylpiperazine scaffold serves as the primary building block for synthesizing 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine. A widely adopted method involves the hydrogenolytic debenzylation of 1-benzyl-3-methylpiperazine. In this process, 1-benzyl-3-methylpiperazine is subjected to hydrogen gas in the presence of a palladium-on-charcoal catalyst (5% Pd/C) at 40°C for 6 hours, yielding 2-methylpiperazine with >99% purity . The reaction proceeds quantitatively in aqueous medium, as shown below:
This method is preferred for its scalability and minimal byproduct formation. Industrial adaptations often employ continuous-flow reactors to enhance efficiency .
The introduction of the (2,4-difluorophenyl)methyl group to 2-methylpiperazine typically employs alkylation reactions using 2,4-difluorobenzyl chloride or bromide. The process involves deprotonating the secondary amine of 2-methylpiperazine using a base such as potassium carbonate (KCO) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to 80–100°C for 12–24 hours to ensure monoalkylation .
Key considerations include:
-
Solvent selection : DMF enhances nucleophilicity but may require post-reaction purification via distillation.
-
Stoichiometry : A 1:1 molar ratio minimizes dialkylation byproducts.
-
Temperature control : Prolonged heating above 100°C risks decomposition of the difluorobenzyl moiety.
Yields for this method range from 65% to 75%, with purity exceeding 95% after recrystallization from ethanol .
Reductive Amination: Alternative Pathway for Bond Formation
Reductive amination offers a bypass to alkylation by directly coupling 2-methylpiperazine with 2,4-difluorobenzaldehyde. This one-pot method employs sodium cyanoborohydride (NaBHCN) as a selective reducing agent in methanol or tetrahydrofuran (THF) at room temperature. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine:
Advantages :
-
Avoids handling reactive benzyl halides.
-
Higher functional group tolerance.
-
Shorter reaction times (4–6 hours).
Challenges :
-
Requires strict pH control (pH 5–6) using acetic acid.
-
Lower yields (50–60%) due to competing over-reduction or self-condensation of the aldehyde.
Industrial-Scale Production: Catalytic Hydrogenation Strategies
Adapting methodologies from N-methylpiperazine synthesis , large-scale production of this compound could leverage continuous hydrogenation reactors. For example, a trickle-bed reactor operating at 200°C and 250 bar hydrogen pressure facilitates the reductive alkylation of 2-methylpiperazine with 2,4-difluorobenzyl alcohol. Nickel or ruthenium catalysts promote selective C–N bond formation while suppressing dehydrogenation byproducts.
Post-reaction processing involves:
-
Gas-liquid separation : Removing excess hydrogen and unreacted benzyl alcohol.
-
Distillation : Isolating the product via fractional distillation under reduced pressure (boiling point: ~180°C at 15 mmHg).
-
Crystallization : Final purification using heptane/ethyl acetate mixtures to achieve >99.5% purity .
Purification and Characterization Techniques
Chromatographic Methods :
-
Flash column chromatography (SiO, ethyl acetate/hexane) resolves mono- and dialkylated products.
-
HPLC with C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water achieves analytical-grade purity.
Spectroscopic Characterization :
-
H NMR (400 MHz, CDCl): δ 2.35 (s, 3H, CH), 2.50–2.70 (m, 8H, piperazine-H), 3.45 (s, 2H, CH), 6.80–7.10 (m, 3H, aromatic-H).
-
MS (ESI+) : m/z 281.1 [M+H].
Comparative Analysis of Synthesis Routes
| Parameter | Alkylation | Reductive Amination | Catalytic Hydrogenation |
|---|---|---|---|
| Yield | 65–75% | 50–60% | 70–80% |
| Reaction Time | 12–24 h | 4–6 h | 2–4 h |
| Scalability | Moderate | Low | High |
| Byproducts | Dialkylated species | Imine oligomers | Dehydrogenation products |
| Cost Efficiency | High | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
Compounds containing piperazine moieties are often explored for their pharmacological properties. 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine has shown significant biological activity in various studies. Key areas of research include:
- Binding Affinity Studies : Investigations into how this compound interacts with various receptors and enzymes are crucial for understanding its pharmacodynamics and pharmacokinetics.
- Potential Therapeutic Uses : Due to its structural characteristics, this compound may be explored for applications in treating neurological disorders, anxiety, and depression, similar to other piperazine derivatives.
Synthesis and Production
The synthesis of this compound typically involves multiple steps to ensure high purity levels. Common methods include:
- N-Alkylation of Piperazine : The piperazine ring is alkylated with a difluorophenyl methyl halide.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to isolate the desired compound effectively.
Case Studies
Several studies have documented the applications of this compound:
- Neuropharmacology : Research has indicated that this compound may possess anxiolytic effects comparable to established medications. In animal models, it demonstrated reduced anxiety-like behavior without significant sedation.
- Antidepressant Activity : Preliminary studies suggest that it may enhance serotonergic neurotransmission, making it a candidate for further investigation as an antidepressant.
- Cancer Research : The compound's ability to interact with specific receptors involved in tumor growth has led researchers to explore its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
Key Observations :
- Fluorine vs.
- Trifluoromethyl Groups : Compounds like 1-(3-methylbenzyl)-4-(2-trifluoromethylbenzyl)piperazine () exhibit higher molecular weights and lipophilicity due to the trifluoromethyl group, which may enhance blood-brain barrier penetration but reduce solubility .
- Heterocyclic Modifications : Thiazole-containing derivatives () introduce aromatic heterocycles, altering electronic properties and binding modes compared to purely phenyl-substituted piperazines .
Key Observations :
- However, the 2,4-difluorophenylmethyl group may confer distinct selectivity profiles .
- Antifungal Activity : Fluorophenyl groups in thiadiazoline derivatives () demonstrate efficacy against fungi, likely due to enhanced membrane permeability from fluorine’s lipophilicity .
- Receptor Modulation : The 2,4-difluorophenyl group in urea derivatives () enables selective potentiation of α4β2 nicotinic receptors, highlighting its versatility in targeting diverse biological systems .
Key Observations :
- Alkylation Reactions : The target compound’s synthesis likely involves straightforward alkylation, similar to methods in and , which use epoxide intermediates or benzyl halides .
- Heterocycle Formation : Thiazole- and thiadiazoline-containing derivatives require multistep cyclization, increasing synthetic complexity compared to alkylation-based routes .
Biological Activity
1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine is a synthetic organic compound characterized by a piperazine ring substituted with a difluorophenyl group and a methyl group. Its molecular formula is C12H14F2N2, with a molecular weight of 232.25 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The piperazine moiety is known for its diverse pharmacological properties, including interactions with various receptors and enzymes. The difluorophenyl substitution is particularly significant as it influences the compound's interaction with biological targets.
Pharmacological Properties
This compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that compounds containing piperazine rings have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens like E. coli and S. aureus .
- Receptor Binding Affinity : Interaction studies reveal that this compound may bind effectively to several receptors, which is crucial for understanding its pharmacodynamics. For example, derivatives with similar structures have been identified as potent antagonists for the NK(1) receptor, highlighting the potential therapeutic applications in treating various conditions such as anxiety and depression .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Efficacy : In a comparative study, derivatives of piperazine were tested against multi-drug resistant strains of bacteria. The compound exhibited superior activity against MDR E. coli with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin .
- Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of piperazine derivatives, including this compound. Results indicated moderate anti-inflammatory activity in vivo, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Fluorophenyl)methylpiperazine | Piperazine ring with a fluorophenyl group | Intermediate in calcium channel blockers |
| 1-(3-Fluorophenyl)methylpiperazine | Piperazine ring with a different fluorinated phenyl | Potentially different receptor interactions |
| 1-(2-Methylphenyl)methylpiperazine | Piperazine ring with a methyl-substituted phenyl | May exhibit different biological activities |
| This compound | Piperazine ring with difluorophenyl group | Enhanced lipophilicity and significant antibacterial activity |
The unique fluorine substitution pattern in this compound contributes to its distinctive biological activity compared to other structurally similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine, and how can intermediates be characterized?
- Methodology : A common approach involves alkylation of 2-methylpiperazine with a 2,4-difluorobenzyl halide. For example, starting from 2,4-difluoroaniline, intermediates like 1-(2,4-difluorophenyl)pyrrolidin-2-one carboxylate can be synthesized via esterification and hydrazide formation . Characterization typically employs , , and mass spectrometry (MS). X-ray crystallography may resolve ambiguities in stereochemistry or regioselectivity .
Q. How can the purity and stability of this compound be assessed under experimental conditions?
- Methodology : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity. Stability studies under varying pH, temperature, and light exposure can identify degradation pathways. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .
Q. What spectroscopic techniques are critical for confirming its structure?
- Methodology :
- NMR : and NMR identify substituent positions and piperazine ring conformation. NOESY experiments clarify spatial arrangements of fluorophenyl and methyl groups .
- MS : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- IR : Characteristic C-F stretches (~1100–1250 cm) and N-H vibrations (~3300 cm) validate functional groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to predict nucleophilic/electrophilic sites. Solvent effects are incorporated via polarizable continuum models (PCM) . Comparative analysis with experimental UV-Vis or cyclic voltammetry data validates computational predictions .
Q. What strategies resolve contradictions between in vitro bioactivity and in silico docking results?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with dopamine D3 or tyrosine kinase receptors) to assess binding stability and conformational flexibility .
- Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies caused by solvation or entropy effects .
- Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants and reconcile computational models .
Q. How does fluorination at the 2,4-positions influence pharmacological activity compared to other halogenated analogs?
- Methodology : Conduct SAR studies by synthesizing analogs with Cl, Br, or H substituents. Compare their:
- Lipophilicity : Via shake-flask logP measurements.
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors).
- Metabolic Stability : Microsomal incubation with LC-MS/MS analysis of metabolite formation .
Q. What crystallization conditions optimize single-crystal growth for X-ray diffraction studies?
- Methodology : Screen solvents (e.g., DMF, ethanol) using vapor diffusion or slow evaporation. Additives like HEPES buffer or ammonium salts may enhance crystal lattice stability. Analyze hydrogen-bonding networks (e.g., N–H···O/F interactions) to rationalize packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
